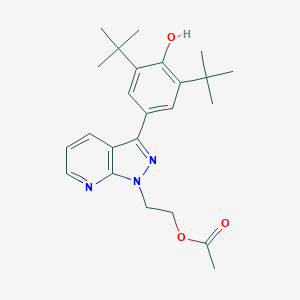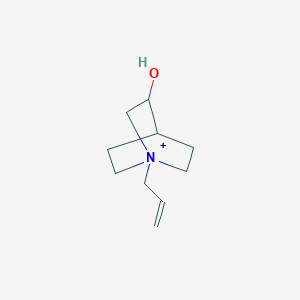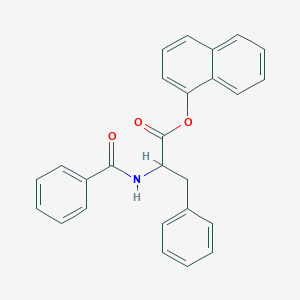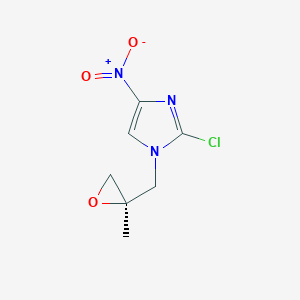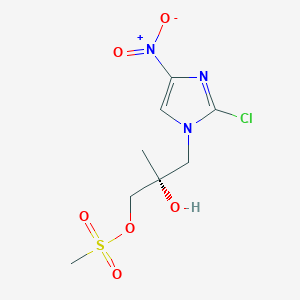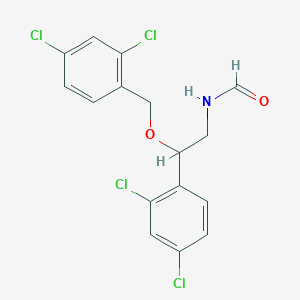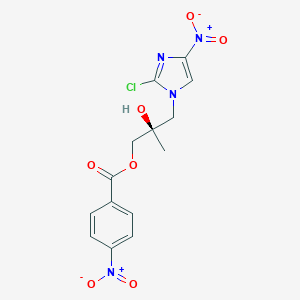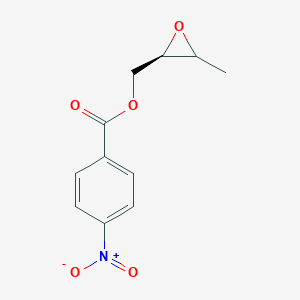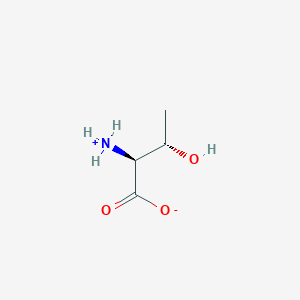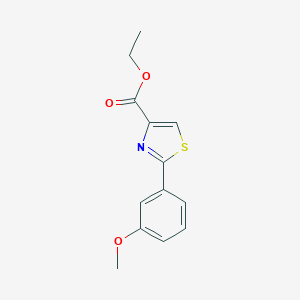
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate
説明
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of this compound involves a one-pot Kabachnik–Fields reaction of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with various aryl amines and diethyl phosphite . This reaction is performed under solvent-free conditions using β-cyclodextrin supported sulfonic acid (β-CD-SO3H) as an efficient, reusable, and heterogeneous solid acid catalyst .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as FTIR and NMR . The IR spectrum shows peaks at 1696 cm−1 (C=O ester), 3030 cm−1 (C–H), 1506 cm−1 (C=C), 1619 cm−1 (C=N), and 3210 cm−1 (OH) . The 1H NMR spectrum shows signals at δ = 4.22 (q, 2H, CH2), 1.26 (t, 3H, CH3), 7.45 (s, 1H, Thiazole), 7.01 (m, 3H, Ar), 8.40 (s, 1H, H–C=N), 3.37 (s, 3H, OCH3), and 7.25 (s, 1H, Ar–OH) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 196–198 °C and an Rf value of 0.61 (petroleum ether: ethyl acetate, 1:3) . The compound’s elemental analysis shows that it contains C 54.842%, H 4.57%, and N 9.14% .科学的研究の応用
Synthesis Methods
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate and its derivatives can be synthesized through various methods, contributing to their diverse applications in scientific research:
Synthesis of Derivatives :
- Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives have been synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. The reaction conditions involved EtOH/TEA solution at room temperature, yielding compounds like ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate derivative under the same conditions (H. M. Mohamed, 2014).
Antimicrobial and Antioxidant Properties :
- Certain ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have shown excellent antibacterial and antifungal activities. In addition, compounds manifested profound antioxidant potential, indicating the significance of this compound derivatives in antimicrobial and antioxidant applications (K. Raghavendra et al., 2016).
Synthesis of Lignan Conjugates and Anticancer Activity :
- A series of thiazole compounds, starting from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, have been synthesized. These compounds, after undergoing various reactions, have shown antiproliferative activity against breast cancer cells MCF7, showcasing the potential of this compound derivatives in cancer research (J. P. Sonar et al., 2020).
Molecular Docking and Antiviral Studies :
- Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have been evaluated for antimicrobial and antioxidant properties. Some derivatives showcased promising antioxidant agents, and molecular docking methods predicted their potential as antiviral targets for SARS-CoV-2 (COVID-19), highlighting the significance in drug discovery and viral research (Muhammad Haroon et al., 2021).
Computational Insight for Optoelectronic Applications :
- Thiazole derivatives, specifically ethyl2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate and ethyl2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazole-4-carboxylate, have been synthesized and studied using both experimental and computational methods. DFT calculations indicated these compounds could have applications in nonlinear optical (NLO) materials for optoelectronic applications (Muhammad Haroon et al., 2020).
作用機序
Target of Action
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, also known as 2-(3-METHOXY-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER, is a thiazole derivative. Thiazoles are found in many potent biologically active compounds Thiazole derivatives have been known to interact with various enzymes and receptors, including dna topoisomerase ii .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to various biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The solubility and stability of thiazole derivatives can influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial and antifungal activities . Some thiazole derivatives have also shown significant anticancer activity when compared with standard drugs .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and activity of thiazole derivatives .
特性
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLLTDYJCZTSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569502 | |
| Record name | Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115299-08-6 | |
| Record name | Ethyl 2-(3-methoxyphenyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115299-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
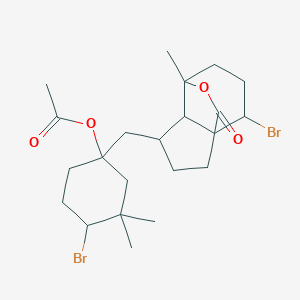
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
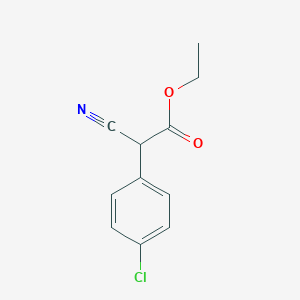
![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
